molecular formula C6H3BrClF2N B3237860 6-Bromo-2-chloro-3,4-difluoroaniline CAS No. 139649-88-0

6-Bromo-2-chloro-3,4-difluoroaniline

Cat. No.: B3237860
CAS No.: 139649-88-0
M. Wt: 242.45
InChI Key: JBCJSSVKCJZWAW-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3,4-difluoroaniline is an organic compound with the molecular formula C6H3BrClF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3,4-difluoroaniline typically involves the halogenation of aniline derivatives. One common method is the stepwise introduction of bromine, chlorine, and fluorine atoms onto the aniline ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2-chloro-3,4-difluoroaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3,4-difluoroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-difluoroaniline: Similar in structure but lacks the chlorine atom.

    2-Bromo-4,6-difluoroaniline: Similar but with different positions of halogen atoms.

    2-Chloro-4,6-difluoroaniline: Similar but with bromine replaced by chlorine .

Uniqueness

6-Bromo-2-chloro-3,4-difluoroaniline is unique due to the specific arrangement of halogen atoms on the aniline ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

6-bromo-2-chloro-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCJSSVKCJZWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693160
Record name 6-Bromo-2-chloro-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139649-88-0
Record name 6-Bromo-2-chloro-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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